molecular formula C12H9F2NO2S B2955938 N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide CAS No. 303033-76-3

N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide

Cat. No.: B2955938
CAS No.: 303033-76-3
M. Wt: 269.27
InChI Key: OUGXBKAKYZRVDP-UHFFFAOYSA-N
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Description

“N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C12H9F2NO2S . Its average mass is 269.267 Da and its monoisotopic mass is 269.032196 Da .


Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives, which includes our target compound, involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthetic strategy proposed includes the use of various functionalized thiocarbamoyl compounds .

Scientific Research Applications

Synthesis and Structural Characterization

Thiophene derivatives, including thiophene-2-carboxamide compounds, have been synthesized and structurally characterized through various methods. For instance, the synthesis and X-ray structure analysis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide have been explored, revealing insights into the compound's molecular structure and chemical activity parameters (Cakmak et al., 2022). Such studies are foundational in understanding the physicochemical properties of these compounds and their potential applications in various fields.

Antimicrobial and Anticancer Activities

Research has demonstrated the antimicrobial and anticancer potentials of thiophene-2-carboxamide derivatives. A study on the synthesis and anticancer activity of thiophene-2-carboxamide derivatives highlighted their potent inhibitory activity against various cancer cell lines (Gulipalli et al., 2019). Additionally, the antimicrobial properties of these compounds have been investigated, showing potential antibacterial and antifungal activities (Sowmya et al., 2018).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between thiophene-2-carboxamide derivatives and biological targets. This approach helps in the design and discovery of new therapeutic agents by revealing key interactions at the molecular level (Cakmak et al., 2022).

Mechanism of Action

Target of Action

The compound N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide is a promising inhibitor of human soluble epoxide hydrolase . Soluble epoxide hydrolase (sEH) is an enzyme that plays a crucial role in the metabolism of endogenous chemical mediators involved in inflammation and blood pressure regulation.

Mode of Action

This disruption can lead to changes in inflammation and blood pressure regulation .

Biochemical Pathways

The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes, including inflammation and blood pressure regulation. By inhibiting sEH, the compound may increase the levels of EETs, leading to anti-inflammatory and antihypertensive effects .

Result of Action

The inhibition of sEH by this compound can lead to increased levels of EETs. This increase can result in anti-inflammatory and antihypertensive effects, potentially providing therapeutic benefits for conditions such as hypertension and certain inflammatory diseases .

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2S/c13-12(14)17-9-5-3-8(4-6-9)15-11(16)10-2-1-7-18-10/h1-7,12H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGXBKAKYZRVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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